molecular formula C15H14O B7770701 trans-1,3-Diphenyl-2-propen-1-ol CAS No. 4663-33-6

trans-1,3-Diphenyl-2-propen-1-ol

Cat. No.: B7770701
CAS No.: 4663-33-6
M. Wt: 210.27 g/mol
InChI Key: ORACYDGVNJGDMI-VAWYXSNFSA-N
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Description

Trans-1,3-Diphenyl-2-propen-1-ol is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Biological Activity

Introduction
trans-1,3-Diphenyl-2-propen-1-ol, also known as (E)-1,3-diphenylprop-2-en-1-ol, is an allylic alcohol with significant biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its anti-inflammatory properties and potential therapeutic applications.

  • Molecular Formula: C₁₅H₁₄O
  • Molecular Weight: 210.28 g/mol
  • Melting Point: 55-57 °C
  • Solubility: Soluble in chloroform .

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory activity. A study demonstrated that this compound effectively inhibits pro-inflammatory enzymes such as phospholipase A(2) and cyclooxygenases (COX-1 and COX-2), as well as cytokines like IL-6 and TNF-α. These findings suggest its potential use in treating inflammatory conditions .

The mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the arachidonic acid pathway. By blocking key enzymes in this pathway, the compound reduces the production of inflammatory mediators. Molecular docking studies have provided insights into how this compound interacts with COX enzymes, elucidating its role as a competitive inhibitor .

Study 1: Inhibition of Inflammatory Mediators

A detailed investigation assessed the impact of this compound on inflammatory mediators in vitro. The results indicated a significant reduction in the levels of pro-inflammatory cytokines following treatment with varying concentrations of the compound. This study highlights its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Study 2: Molecular Docking Analysis

In another study focused on molecular modeling, this compound was analyzed for its binding affinity to COX enzymes. The results indicated strong binding interactions, supporting its classification as a potent inhibitor of these enzymes. This research underscores the importance of structural modifications in enhancing the biological activity of similar compounds .

Comparative Analysis

Property This compound Related Compounds
Molecular Weight 210.28 g/molVaries (e.g., chalcones)
Melting Point 55–57 °CVaries
Solubility Soluble in chloroformVaries
Anti-inflammatory Activity SignificantPresent in many flavonoids
Mechanism COX inhibitionVarious pathways

Scientific Research Applications

Organic Synthesis

trans-1,3-Diphenyl-2-propen-1-ol serves as a valuable intermediate in organic synthesis. It is utilized in the formation of substituted cyclopropanes through catalytic processes. Specifically, it acts as a model substrate for investigating reactions catalyzed by SiO₂-ZrO₂ mixed oxides in Friedel-Crafts alkylation followed by trans-hydrogenation .

Case Study: Cyclopropane Formation

A study demonstrated the effectiveness of this compound in synthesizing cyclopropanes. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in complex organic transformations .

Medicinal Chemistry

The compound has shown significant in vivo anti-inflammatory activity, making it a candidate for pharmaceutical applications. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anti-inflammatory Activity

Research indicates that this compound exhibits promising anti-inflammatory effects in animal models. This property could be harnessed for developing new anti-inflammatory drugs, potentially leading to novel therapeutic agents .

Catalysis

This compound is also employed in asymmetric transfer hydrogenation (ATH) processes. This method is crucial for synthesizing optically active secondary alcohols from racemic mixtures.

Case Study: Asymmetric Transfer Hydrogenation

In a recent dissertation, this compound was used alongside ruthenium catalysts to convert racemic secondary allylic alcohols into chiral secondary alcohols with high enantiomeric excess (up to 93%) and yields exceeding 97% . The study highlights the compound's role as a substrate that facilitates efficient catalytic reactions.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisModel substrate for cyclopropane synthesisHigh yields achieved in optimized conditions
Medicinal ChemistryExhibits anti-inflammatory activityPotential for new drug development
CatalysisUsed in asymmetric transfer hydrogenationYields up to 97% with 93% enantiomeric excess

Properties

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACYDGVNJGDMI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-33-6
Record name trans-1,3-Diphenyl-2-propen-1-ol
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